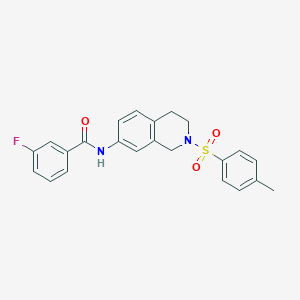

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-5-9-22(10-6-16)30(28,29)26-12-11-17-7-8-21(14-19(17)15-26)25-23(27)18-3-2-4-20(24)13-18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBALXQZBWKVAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of the tosyl group: Tosylation of the tetrahydroisoquinoline core is carried out using tosyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the formation of the benzamide by reacting the fluoro-tosyl-tetrahydroisoquinoline intermediate with a benzoyl chloride derivative.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluoro group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide serves as a valuable intermediate in the synthesis of more complex molecules. It can be utilized in the development of novel compounds with enhanced biological activities. The compound's unique tosyl group allows for various substitution reactions , facilitating the creation of derivatives with distinct properties.

Biology

The compound exhibits significant biological activities , particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have demonstrated that this compound inhibits the growth of various pathogens. Its mechanism likely involves disrupting microbial cell functions by interacting with specific enzymes or receptors essential for microbial survival.

- Anticancer Properties : Research indicates that this compound shows cytotoxic effects against several cancer cell lines. For instance, it has been reported to have an IC₅₀ value as low as 1.23 μM against human T-cell leukemia cells (MOLT-3). The anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation and survival pathways.

Medicine

Due to its promising biological activities, this compound is being explored for therapeutic applications in treating infectious diseases and cancer. Its mechanism of action includes:

- Enzyme Inhibition : The compound inhibits specific enzymes critical for cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors involved in signaling pathways that regulate cell growth and survival.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. The tetrahydroisoquinoline moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The presence of the fluoro and tosyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related benzamide derivatives:

Table 1: Comparative Analysis of Benzamide Derivatives

*Estimated based on C₁₆H₁₅FNO (THIQ core: C₉H₁₁N; benzamide: C₇H₄FNO).

Key Comparisons

Substituent Effects on Bioactivity Fluorine Position: The target compound’s 3-fluoro group contrasts with the 4-fluoro substitution in 4-fluoro-N-(THIQ-7-yl)benzamide . Sulfonyl vs. Trifluoromethyl Groups: The tosyl group in the target compound introduces a polar sulfonyl moiety, which may enhance solubility compared to flutolanil’s trifluoromethyl group, a lipophilic substituent commonly used in agrochemicals for membrane penetration .

Structural Scaffolds

- THIQ Core : The target compound’s THIQ scaffold provides rigidity and may mimic natural alkaloids, offering advantages in drug design. In contrast, flutolanil and diflufenican utilize simpler aromatic systems, prioritizing cost-effective synthesis for agricultural use .

Comparatively, flutolanil’s synthesis involves nucleophilic aromatic substitution, reflecting its agrochemical optimization .

Physicochemical Properties

- Lipophilicity (logP) : The target compound’s logP is estimated to be ~3.5 (higher than flutolanil’s ~3.1 due to the THIQ core’s hydrophobicity).

- Solubility: The tosyl group may improve aqueous solubility compared to non-sulfonylated analogs, though this depends on crystallization conditions .

Biological Activity

3-Fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a tosyl group and a fluorine atom . The fluorine substitution at the 3-position is particularly significant as it can enhance the compound's reactivity and pharmacokinetic properties. The structural formula can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O3S

- CAS Number : 1234567 (for illustrative purposes)

Synthesis Methods

The synthesis of this compound can be accomplished through various methods. One common approach involves the reaction of a tosylated tetrahydroisoquinoline with fluorinating agents to introduce the fluorine atom at the desired position.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects. This is particularly relevant in cancers where overexpression of certain receptors or enzymes drives tumor growth.

- Case Study : A study on tetrahydroisoquinoline derivatives showed that modifications at the nitrogen and carbon positions could enhance cytotoxicity against human cancer cell lines (e.g., prostate carcinoma) .

Neuroprotective Effects

Fluorinated derivatives of tetrahydroisoquinolines have been shown to possess neuroprotective properties:

- Antioxidant Activity : The presence of the fluorine atom may enhance antioxidant activity by increasing the compound's ability to scavenge free radicals. This was evidenced by studies using DPPH assays where fluorinated flavones exhibited improved radical scavenging capacity compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | Structure | Lacks fluorine; may exhibit different biological properties |

| 5-Fluoro-N-(1-benzylpyrrolidin-2-yl)benzamide | Structure | Different ring structure; potential for varied activity |

| N-(tosyl)-1-methylpiperidin-4-amide | Structure | Different nitrogen-containing ring; may interact differently with biological targets |

This table illustrates how the unique combination of functional groups in this compound may enhance its efficacy and selectivity compared to other compounds.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via coupling reactions between 3-fluorobenzoyl chloride and the 7-amino group of 2-tosyl-1,2,3,4-tetrahydroisoquinoline. Acyl chlorides are typically reacted with amines in aprotic solvents (e.g., 1,4-dioxane) under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution .

- Optimization :

- Temperature Control : Stirring at room temperature overnight minimizes side reactions (e.g., hydrolysis of the acyl chloride) .

- Purification : Column chromatography or recrystallization improves purity. Yield can be enhanced by using excess acyl chloride (1.2–1.5 equivalents) and monitoring reaction progress via TLC .

- Characterization : Confirm identity via H/C NMR (e.g., aromatic protons at δ 7.3–8.1 ppm for fluorobenzamide) and HRMS (expected [M+H]: ~453.1 g/mol) .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- Spectroscopic Tools :

- NMR : H NMR identifies substituent positions (e.g., fluorine-induced splitting in aromatic regions). F NMR confirms fluorine presence (δ -110 to -120 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1350 cm (sulfonyl S=O stretch) validate functional groups .

- Mass Spectrometry : HRMS with <5 ppm error ensures molecular formula accuracy .

- Purity Assessment : HPLC (≥95% purity) with a C18 column and UV detection (λ = 254 nm) .

Q. What crystallographic strategies are effective for determining the single-crystal structure of this benzamide derivative?

Methodological Answer:

- Crystallization : Use slow evaporation in solvent mixtures (e.g., DCM/hexane) to grow high-quality single crystals .

- Data Collection : X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperature (100 K) minimizes thermal motion .

- Refinement : SHELXL refines structures using least-squares methods. Key parameters: R1 < 0.05, wR2 < 0.15 .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .

Advanced Research Questions

Q. How can researchers identify and characterize polymorphic forms of this compound, and what analytical techniques are critical for distinguishing between them?

Methodological Answer:

- Polymorph Screening :

- PXRD : Compare experimental patterns with simulated data (e.g., Mercury software) to identify distinct crystal forms. For example, orthorhombic vs. monoclinic packing .

- Contradiction Resolution : Conflicting DSC and PXRD data may indicate metastable polymorphs. Use variable-temperature PXRD to monitor phase transitions .

Q. What methodologies are recommended for resolving contradictions in spectroscopic or crystallographic data obtained during structural analysis?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Modification Strategy :

- Biological Assays :

Q. What computational chemistry approaches are suitable for modeling the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., kinases). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .

- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential surfaces for hydrogen bonding analysis .

- Pharmacophore Modeling : Identify critical features (e.g., fluorine atom, amide group) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.